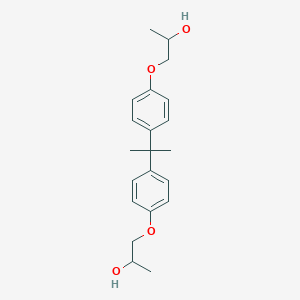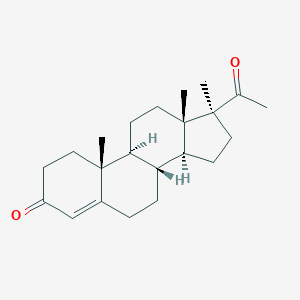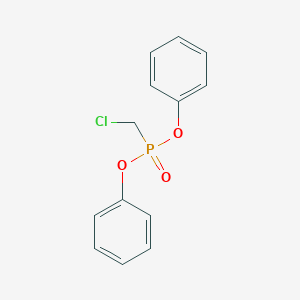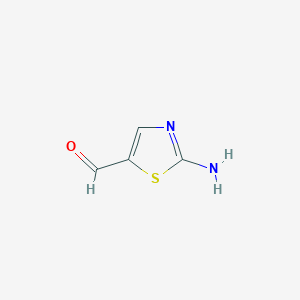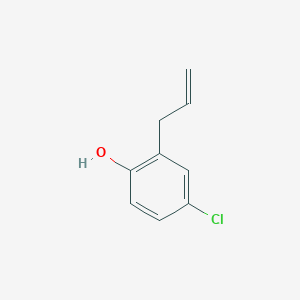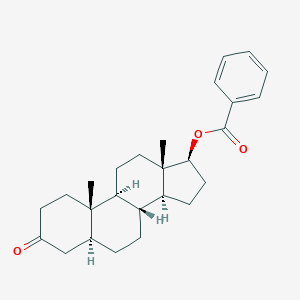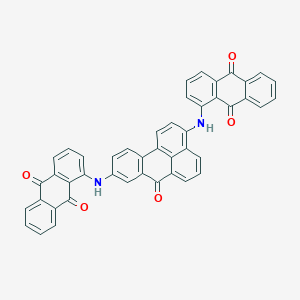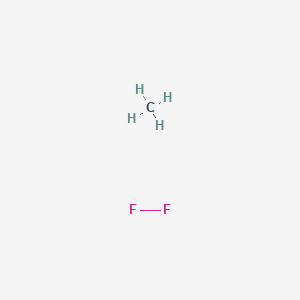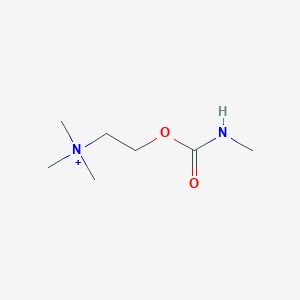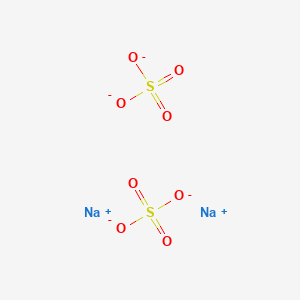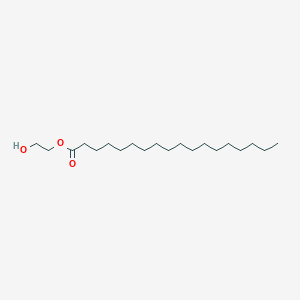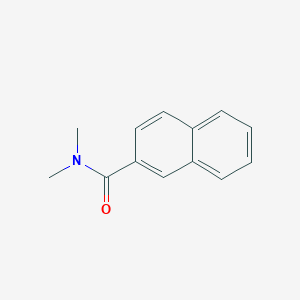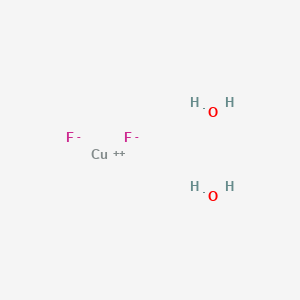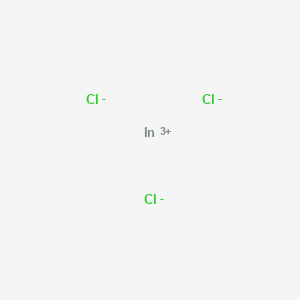
三塩化インジウム
概要
説明
科学的研究の応用
Indium trichloride has a wide range of applications in scientific research:
作用機序
Target of Action
Indium trichloride, also known as Indium(3+);trichloride, is primarily used as a Lewis acid catalyst in various organic transformations . It is also used as a precursor for the synthesis of other inorganic and organic indium compounds . In the medical field, it is used as a radioactive tracer for labeling monoclonal antibodies in certain preparations such as OncoScint, ProstaScint, and Zevalin .
Mode of Action
Indium trichloride acts as a Lewis acid , forming complexes with donor ligands . This property allows it to participate in various organic transformations, including C-C bond formation, aldol reactions, and reductions . In the field of medicine, Indium trichloride is used as a radioactive tracer, emitting Auger electrons, which makes it suitable for in vivo diagnostic imaging procedures .
Biochemical Pathways
The biochemical pathways affected by Indium trichloride are largely dependent on its application. For instance, in organic synthesis, it can influence the reaction kinetics and the formation of new compounds . In medical applications, it can affect the distribution and localization of radiolabeled antibodies, thereby influencing the imaging results .
Pharmacokinetics
Its solubility and deliquescence suggest that it could be readily absorbed and distributed in the body . More research is needed to fully understand its pharmacokinetic properties.
Result of Action
The result of Indium trichloride’s action depends on its application. In organic synthesis, it can facilitate the formation of new compounds . In medical applications, it can enhance the visibility of certain structures or abnormalities in diagnostic imaging . It is also used in the fabrication of thin films for solar cells .
Action Environment
The action of Indium trichloride can be influenced by various environmental factors. For instance, its reactivity and efficacy as a catalyst can be affected by the presence of other substances, the pH, and the temperature . In medical applications, factors such as the patient’s health status and the specific imaging technique used can influence its effectiveness .
生化学分析
Biochemical Properties
Indium Trichloride plays a significant role in biochemical reactions. It exhibits Lewis acid behavior, denoting its capability to donate electrons to other molecules. This characteristic allows it to form complexes with diverse molecules, including proteins, facilitating various interactions .
Cellular Effects
Researchers have employed it to explore the effects of various compounds on cell cultures and to elucidate the roles of specific enzymes in biochemical pathways .
Molecular Mechanism
At the molecular level, Indium Trichloride exerts its effects through its ability to act as an electron acceptor. This enables it to bind to other molecules and engage in complex formation .
準備方法
Indium trichloride can be synthesized through several methods:
Direct Reaction with Chlorine: Indium metal reacts quickly with chlorine gas to form indium(3+);trichloride.
Electrochemical Synthesis: An electrochemical cell in a mixed methanol-benzene solution can also be used to produce indium(3+);trichloride.
Industrial Production: Industrially, indium(3+);trichloride is produced by dissolving indium metal in hydrochloric acid, followed by crystallization.
化学反応の分析
Indium trichloride undergoes various types of chemical reactions:
Lewis Acid Reactions: It forms complexes with donor ligands, such as InCl₃L, InCl₃L₂, and InCl₃L₃.
Substitution: It reacts with Grignard reagents or methyllithium to produce trimethylindium.
類似化合物との比較
Indium trichloride can be compared with other indium halides:
Indium(III) Fluoride (InF₃): A white solid with a high melting point, used in similar applications as a Lewis acid.
Indium(III) Bromide (InBr₃): A pale yellow solid, also used in organic synthesis as a water-tolerant Lewis acid.
Indium(III) Iodide (InI₃): A yellow solid used as an iodide getter in industrial processes.
Indium trichloride stands out due to its high solubility and versatility in various chemical reactions and industrial applications.
特性
IUPAC Name |
indium(3+);trichloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3ClH.In/h3*1H;/q;;;+3/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSCMQHVBLHHWTO-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Cl-].[Cl-].[Cl-].[In+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl3In | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10025-82-8, 12672-70-7, 13465-10-6 | |
| Record name | Indium trichloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10025-82-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Indium chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012672707 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Indium chloride (InCl) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013465106 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Indium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.500 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | INDIUM CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/31JB8MKF8Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details











試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
